molecular formula C6H3ClF2S B2642700 3-Chloro-2,4-difluorobenzenethiol CAS No. 1208078-21-0

3-Chloro-2,4-difluorobenzenethiol

Cat. No.: B2642700
CAS No.: 1208078-21-0
M. Wt: 180.6
InChI Key: CREWKBWGFPNBTB-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzenethiol is an organic compound with the molecular formula C6H3ClF2S It is a derivative of benzenethiol, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through nucleophilic aromatic substitution reactions, where a precursor such as 3-chlorobenzenethiol is reacted with fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of 3-Chloro-2,4-difluorobenzenethiol may involve multi-step processes, including halogenation and thiolation reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-2,4-difluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluorobenzenethiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity makes it useful in modifying proteins and other biomolecules, thereby affecting their function. The pathways involved often include nucleophilic attack on electrophilic centers in target molecules .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2,4-difluorobenzenethiol is unique due to the specific positioning of chlorine and fluorine atoms, which can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

3-chloro-2,4-difluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2S/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREWKBWGFPNBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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